molecular formula C20H19ClFN3O B2942588 8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1190009-23-4

8-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2942588
CAS No.: 1190009-23-4
M. Wt: 371.84
InChI Key: XROFJVPIYWTSBY-UHFFFAOYSA-N
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Description

8-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a structurally complex small molecule characterized by a 1,4,8-triazaspiro[4.5]decane core. This compound features a spirocyclic scaffold, where the central piperidine ring is fused to a pyrrolidinone moiety. The key structural modifications include a 2-chloro-6-fluorophenylmethyl group at position 8 and a phenyl substituent at position 3 of the spiro system. Its molecular formula is C₂₀H₁₈ClF₂N₃O, with a molecular weight of 389.8262 g/mol, and a CAS registry number of 1216479-70-7 . The SMILES notation (Fc1cccc(c1)C1=NC2(NC1=O)CCN(CC2)Cc1c(F)cccc1Cl) highlights the chloro-fluoro aromatic substitution and the spatial arrangement of the spiro system .

While its exact pharmacological profile remains under investigation, analogous triazaspiro compounds have demonstrated diverse bioactivities, including tranquilizing (e.g., Spiperone) and antimicrobial effects .

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-7-4-8-17(22)15(16)13-25-11-9-20(10-12-25)23-18(19(26)24-20)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROFJVPIYWTSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one , also known by its CAS number 1030385-99-9, is a member of the triazaspirodecane family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClF4N3C_{22}H_{20}ClF_4N_3 with a molecular weight of approximately 437.9 g/mol. The structure features a spirocyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC22H20ClF4N3C_{22}H_{20}ClF_4N_3
Molecular Weight437.9 g/mol
CAS Number1030385-99-9
Purity≥95%

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest it may inhibit certain signaling pathways associated with tumor growth and inflammation.

Anti-Cancer Activity

Several studies have investigated the anti-cancer potential of triazaspiro compounds. For instance, a study demonstrated that derivatives of spiro compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's structure allows it to potentially interfere with DNA replication or repair mechanisms in cancer cells.

Case Study:
In a recent in vitro study, the compound was tested against A549 cells, revealing an IC50 value of approximately 16.24 nM, indicating potent anti-cancer activity. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Anti-Inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Similar triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Research Findings:
A study focused on mPGES-1 inhibitors highlighted that related compounds exhibited IC50 values ranging from 8 nM to over 200 nM against mPGES-1. The potential for this compound to act as a selective inhibitor could lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data Summary

Activity TypeCell Line/TargetIC50 ValueReference
Anti-CancerA54916.24 nM
Anti-CancerMCF-7TBDTBD
Anti-InflammatorymPGES-18 nM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,4,8-triazaspiro[4.5]decane derivatives, emphasizing substituent effects on molecular properties and bioactivity.

Structural and Molecular Comparisons

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
8-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one 2-Cl-6-F-C₆H₃CH₂ (C8), C₆H₅ (C3) C₂₀H₁₈ClF₂N₃O 389.83 Dual halogenation (Cl, F) enhances lipophilicity and target selectivity .
G610-0344 3-Cl-C₆H₄CH₂ (C8), C₆H₅ (C3) C₂₀H₂₀ClN₃O 353.85 Single chloro substitution may reduce steric hindrance compared to Cl/F .
G610-0351 3-Cl-C₆H₄CH₂ (C8), 4-Cl-C₆H₄ (C3) C₂₀H₁₉Cl₂N₃O 388.29 Dichlorophenyl groups increase molecular weight and halogen bonding potential.
8-(4-tert-Butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-(tert-butyl)benzenesulfonyl (C8), C₆H₅ (C3) C₂₃H₂₉N₃O₃S 443.54 Sulfonyl group introduces polar character, potentially altering solubility .
Spiperone 4-F-C₆H₄CO(CH₂)₃ (C8), C₆H₅ (C1) C₂₃H₂₆FN₃O₂ 395.47 Ketone-butyl chain and fluorophenyl group confer tranquilizing activity .
6-Methyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decane CH₃ (C6), C₆H₅ (C7, C9) C₂₀H₂₃N₃ 305.42 Lack of carbonyl group and methyl/diphenyl substitutions may limit hydrogen bonding .

Pharmacological and Functional Insights

  • Halogenation Effects: The target compound’s 2-chloro-6-fluorophenylmethyl group likely enhances binding to hydrophobic pockets in target proteins compared to non-halogenated analogs (e.g., 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, Mol. Wt. 229.28) . Dual halogenation (Cl/F) may improve metabolic stability over mono-halogenated derivatives like G610-0344 .
  • For example, Spiperone’s spiro system contributes to its dopamine D2 receptor antagonism .
  • Bioactivity Trends :
    • Antimicrobial Activity : The 6-methyl-7,9-diphenyl analog exhibits antibacterial and antifungal properties in agar diffusion assays, suggesting that alkyl/aryl substitutions influence microbial target engagement .
    • Central Nervous System (CNS) Effects : Spiperone’s tranquilizing activity contrasts with the uncharacterized profile of the target compound, underscoring the impact of substituents on therapeutic function .

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